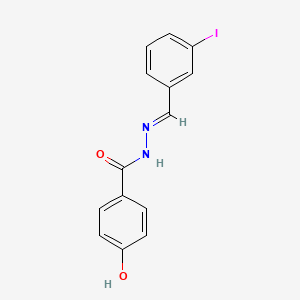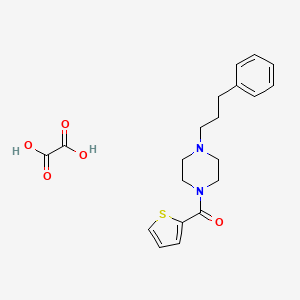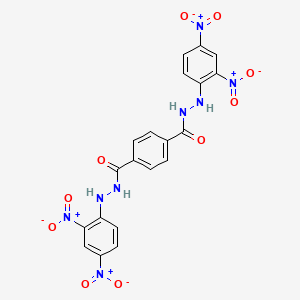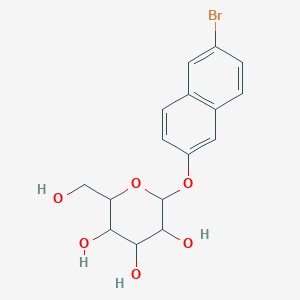
4-hydroxy-N'-(3-iodobenzylidene)benzohydrazide
描述
4-hydroxy-N'-(3-iodobenzylidene)benzohydrazide (IBH) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. IBH belongs to the family of hydrazones and has been found to possess anti-inflammatory, antioxidant, and anticancer properties.
科学研究应用
4-hydroxy-N'-(3-iodobenzylidene)benzohydrazide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been found to possess antioxidant properties, which can protect cells from oxidative damage and reduce the risk of various diseases such as cancer and cardiovascular disease.
作用机制
The mechanism of action of 4-hydroxy-N'-(3-iodobenzylidene)benzohydrazide is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress. This compound has been found to inhibit the expression of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to sites of inflammation. This compound has also been found to inhibit the activity of reactive oxygen species, which are responsible for oxidative damage to cells.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species, which can reduce oxidative stress and inflammation. This compound has also been found to inhibit the activity of various enzymes involved in the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
4-hydroxy-N'-(3-iodobenzylidene)benzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed through various analytical techniques. This compound is also stable under normal laboratory conditions, which makes it suitable for long-term storage. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.
未来方向
There are several future directions for research on 4-hydroxy-N'-(3-iodobenzylidene)benzohydrazide. One potential area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the in vivo therapeutic potential of this compound. Additionally, the potential synergistic effects of this compound with other drugs or compounds should be explored. Finally, the investigation of the potential side effects of this compound should be conducted to ensure its safety for therapeutic use.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound possesses anti-inflammatory, antioxidant, and anticancer properties and has been found to inhibit the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. Although this compound has some limitations for lab experiments, there are several future directions for research that could lead to the development of new therapeutic applications for this compound.
属性
IUPAC Name |
4-hydroxy-N-[(E)-(3-iodophenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O2/c15-12-3-1-2-10(8-12)9-16-17-14(19)11-4-6-13(18)7-5-11/h1-9,18H,(H,17,19)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAFNIXTEJLPPN-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C=NNC(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)I)/C=N/NC(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-[({4-[(cyclohexylamino)carbonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B3478685.png)
![N-[4-(benzyloxy)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B3478709.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B3478719.png)
![2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-cyclohexylacetamide](/img/structure/B3478725.png)
![5-(4-ethylphenyl)-3-(4-nitrobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3478740.png)
![5-(4-fluorophenyl)-N-[4-(4-morpholinyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3478746.png)
![N-[2-(2-hydroxy-3-methoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3478754.png)

![1-(2-fluorophenyl)-4-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B3478766.png)
![1-({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-(2-fluorophenyl)piperazine](/img/structure/B3478772.png)
![1,7-bis(2,4-dinitrophenyl)-N,N'-bis(2-phenylethyl)-1,7-dihydrodipyrazolo[3,4-b:4',3'-e]pyrazine-3,5-dicarboxamide](/img/structure/B3478790.png)


